molecular formula C16H17NO3S B14407576 N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 82746-16-5

N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14407576
CAS No.: 82746-16-5
M. Wt: 303.4 g/mol
InChI Key: JXRRCUUAKKRPGD-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-dihydro-1H-2-benzopyran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol
  • 2-(3,4-Dihydro-1H-2-benzopyran-1-yl)acetonitrile
  • 4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline

Uniqueness

N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82746-16-5

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-16-15-5-3-2-4-13(15)10-11-20-16/h2-9,16-17H,10-11H2,1H3

InChI Key

JXRRCUUAKKRPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3CCO2

Origin of Product

United States

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